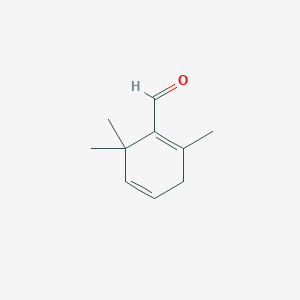
1-(2-Thiazolyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Thiazolyl)-1H-1,2,3-triazole is a heterocyclic compound that has gained significant attention due to its unique chemical structure and potential applications in various fields. This compound is a member of the 1,2,3-triazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2-Thiazolyl)-1H-1,2,3-triazole varies depending on its specific application. In anticancer studies, this compound has been shown to induce apoptosis and inhibit cell proliferation by targeting DNA and tubulin. In antimicrobial and antiviral studies, 1-(2-Thiazolyl)-1H-1,2,3-triazole has been shown to disrupt the cell membrane and inhibit viral replication. In materials science, the functional properties of 1-(2-Thiazolyl)-1H-1,2,3-triazole are attributed to its ability to coordinate with metal ions and form stable complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Thiazolyl)-1H-1,2,3-triazole are largely dependent on its specific application and concentration. In anticancer studies, this compound has been shown to induce DNA damage and cell cycle arrest, leading to apoptosis. In antimicrobial and antiviral studies, 1-(2-Thiazolyl)-1H-1,2,3-triazole has been shown to inhibit the growth and replication of bacteria and viruses. In materials science, the functional properties of 1-(2-Thiazolyl)-1H-1,2,3-triazole are attributed to its ability to form stable complexes with metal ions, which can lead to enhanced mechanical, optical, and electronic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Thiazolyl)-1H-1,2,3-triazole in lab experiments include its unique chemical structure, diverse biological activities, and ease of synthesis. This compound can be easily synthesized using simple and cost-effective methods, making it accessible to researchers in various fields. However, the limitations of using 1-(2-Thiazolyl)-1H-1,2,3-triazole in lab experiments include its potential toxicity, limited solubility, and potential interference with other compounds. Therefore, it is important to carefully evaluate the concentration and purity of this compound before use in lab experiments.
Direcciones Futuras
There are numerous future directions for the research and development of 1-(2-Thiazolyl)-1H-1,2,3-triazole. In medicinal chemistry, this compound has the potential to be further optimized for its anticancer, antimicrobial, and antiviral activities. In materials science, 1-(2-Thiazolyl)-1H-1,2,3-triazole can be further explored for its potential applications in electronic, optical, and magnetic materials. In biochemistry, this compound can be utilized as a probe for the detection and imaging of specific enzymes and metal ions. Additionally, the potential applications of 1-(2-Thiazolyl)-1H-1,2,3-triazole in agriculture, environmental remediation, and energy storage can also be explored in future research.
Métodos De Síntesis
The synthesis of 1-(2-Thiazolyl)-1H-1,2,3-triazole is typically achieved through the Huisgen 1,3-dipolar cycloaddition reaction between 2-mercaptobenzothiazole and an azide compound. This reaction can be catalyzed by copper (I) ions or other transition metal catalysts. The yield and purity of the final product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
1-(2-Thiazolyl)-1H-1,2,3-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been shown to possess anticancer, antimicrobial, and antiviral activities. In materials science, 1-(2-Thiazolyl)-1H-1,2,3-triazole has been used as a building block for the synthesis of functionalized polymers and metal-organic frameworks. In biochemistry, this compound has been utilized as a probe for the detection of metal ions and enzymes.
Propiedades
Número CAS |
179753-59-4 |
|---|---|
Fórmula molecular |
C5H4N4S |
Peso molecular |
152.18 g/mol |
Nombre IUPAC |
2-(triazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C5H4N4S/c1-3-9(8-7-1)5-6-2-4-10-5/h1-4H |
Clave InChI |
YVPHBNPVCFJWBH-UHFFFAOYSA-N |
SMILES |
C1=CN(N=N1)C2=NC=CS2 |
SMILES canónico |
C1=CN(N=N1)C2=NC=CS2 |
Sinónimos |
1H-1,2,3-Triazole, 1-(2-thiazolyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)
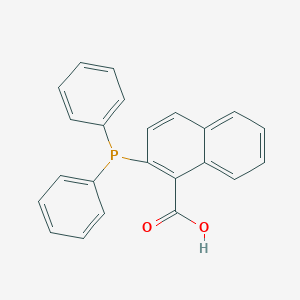


![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine](/img/structure/B70248.png)

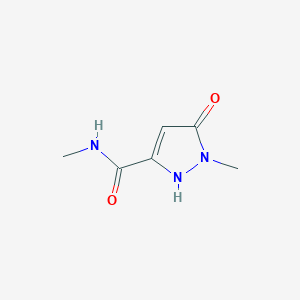
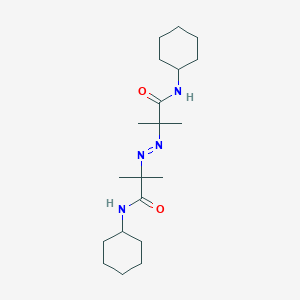
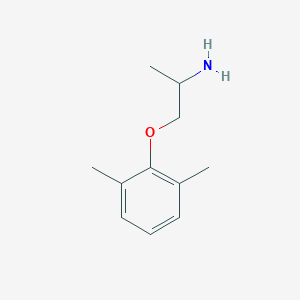
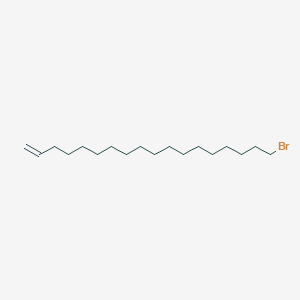
![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)
